molecular formula C11H8F2N2O4 B13348380 Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

Cat. No.: B13348380
M. Wt: 270.19 g/mol
InChI Key: VJIZPXXALZBDIN-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes cyano, difluoromethyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by the introduction of cyano and difluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano and difluoromethyl groups can also participate in binding interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate
  • Ethyl 4-cyano-3-(difluoromethyl)-2-nitrobenzoate

Uniqueness

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both cyano and difluoromethyl groups in the same molecule provides a distinct set of chemical properties that can be leveraged in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate backbone with several functional groups, including:

  • Cyano group : Known for its ability to participate in various chemical reactions.
  • Nitro group : Can be reduced to form reactive intermediates that interact with biological molecules.
  • Difluoromethyl group : Enhances stability and reactivity, contributing to the compound's potential biological activity.

The molecular formula of this compound is C12_{12}H8_{8}F2_2N2_2O2_2, indicating the presence of fluorine, nitrogen, and oxygen atoms that play crucial roles in its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations:

  • Reduction of the Nitro Group : This transformation can yield reactive intermediates that may interact with nucleophilic sites on proteins or nucleic acids, potentially leading to cytotoxic effects.
  • Electrophilic Interactions : The difluoromethyl and cyano groups can facilitate binding interactions with enzymes and receptors, influencing their activity and function.

Biological Applications

This compound has been explored for various applications:

  • Medicinal Chemistry : Investigated for its potential as a lead compound in drug development due to its unique functional groups.
  • Enzyme Interaction Studies : Used to study the interaction mechanisms between small molecules and biological macromolecules.
  • Synthesis of Bioactive Compounds : Serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various biological contexts:

  • Anticancer Activity : In vitro studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism involves the formation of reactive oxygen species (ROS) upon reduction, leading to apoptosis in malignant cells .
  • Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to enzyme dysregulation .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines,
Enzyme InhibitionInhibits key metabolic enzymes ,
Reactive Intermediate FormationInteracts with nucleophiles leading to cytotoxicity,

Properties

Molecular Formula

C11H8F2N2O4

Molecular Weight

270.19 g/mol

IUPAC Name

ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

InChI

InChI=1S/C11H8F2N2O4/c1-2-19-11(16)8-3-6(5-14)7(10(12)13)4-9(8)15(17)18/h3-4,10H,2H2,1H3

InChI Key

VJIZPXXALZBDIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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